molecular formula C2H8IN3S B7767409 Amino-[amino(methylsulfanyl)methylidene]azanium;iodide

Amino-[amino(methylsulfanyl)methylidene]azanium;iodide

Cat. No. B7767409
M. Wt: 233.08 g/mol
InChI Key: NYMQJWVULPQXBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

MTA can be synthesized through a variety of methods, including the reaction of formaldehyde with methylthioacetaldehyde, the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation, and the reaction of formaldehyde with methylthioacetaldehyde followed by methylation. The most common method of synthesis involves the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation with hydrogen peroxide.


Molecular Structure Analysis

The molecular structure of MTA consists of a carbon atom connected to the remainder of the molecule by a double bond, which is a characteristic of a methylidene group . It also contains an amine group, which is a common feature in amino acids .


Chemical Reactions Analysis

MTA acts as a methyl donor by transferring a methyl group to various target molecules, including DNA and histones. This methylation can have a variety of effects on gene expression and protein function. It has also been shown to inhibit the activity of histone methyltransferases, which can lead to changes in gene expression.


Physical And Chemical Properties Analysis

Amino acids, including MTA, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids is influenced by the pH of the solvent and the R-group of the amino acids .

properties

IUPAC Name

amino-[amino(methylsulfanyl)methylidene]azanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQJWVULPQXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=[NH+]N)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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